

# Zopiclone versus other Z-drugs: a meta-analysis of clinical trial data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Zopiclone**  
Cat. No.: **B121070**

[Get Quote](#)

## Zopiclone vs. Other Z-Drugs: A Meta-Analysis of Clinical Trial Data

A Comparative Guide for Researchers and Drug Development Professionals

The class of non-benzodiazepine hypnotics known as "Z-drugs," which includes **zopiclone**, **eszopiclone**, and zolpidem, has been a cornerstone in the pharmacological management of insomnia for decades. While sharing a common mechanism of action through the modulation of the  $\gamma$ -aminobutyric acid type A (GABA-A) receptor, subtle but significant differences in their pharmacokinetic and pharmacodynamic profiles influence their clinical efficacy and safety. This guide provides an objective comparison of **zopiclone** against other prominent Z-drugs, supported by a meta-analysis of clinical trial data, to inform research, clinical trial design, and future drug development.

## Data Presentation: A Quantitative Comparison

The following tables summarize pooled data from multiple meta-analyses of randomized controlled trials (RCTs), offering a quantitative comparison of **zopiclone**, **eszopiclone**, and zolpidem across key efficacy and safety parameters.

Table 1: Efficacy in the Treatment of Insomnia (vs. Placebo)

| Outcome Measure               | Zopiclone                  | Eszopiclone                               | Zolpidem                                  |
|-------------------------------|----------------------------|-------------------------------------------|-------------------------------------------|
| Sleep Onset Latency (SOL)     | Significant Reduction      | Significant Reduction <a href="#">[1]</a> | Significant Reduction                     |
| Mean Difference (minutes)     | -12.11 <a href="#">[2]</a> | -11.94 <a href="#">[1]</a>                | Data varies across studies                |
| Total Sleep Time (TST)        | Significant Increase       | Significant Increase <a href="#">[1]</a>  | Significant Increase                      |
| Mean Difference (minutes)     | Data varies across studies | +27.70 <a href="#">[1]</a>                | Data varies across studies                |
| Wake After Sleep Onset (WASO) | Significant Reduction      | Significant Reduction <a href="#">[1]</a> | Significant Reduction <a href="#">[2]</a> |
| Mean Difference (minutes)     | Data varies across studies | -17.02 <a href="#">[1]</a>                | -16.67 <a href="#">[2]</a>                |
| Sleep Efficiency (SE)         | Significant Improvement    | Higher than Zopiclone <a href="#">[3]</a> | Data varies across studies                |
| Subjective Sleep Quality      | Improvement                | Improvement                               | Improvement                               |

Table 2: Comparative Adverse Event Profile

| Adverse Event                                   | Zopiclone                              | Eszopiclone          | Zolpidem                                             |
|-------------------------------------------------|----------------------------------------|----------------------|------------------------------------------------------|
| Dysgeusia (Bitter Taste)                        | Most Common[4]                         | High Incidence[1][4] | Less Common than Zopiclone/Eszopiclone               |
| Headache                                        | Common[4]                              | Common[4]            | Common                                               |
| Dizziness                                       | Common[4]                              | Common[1][4]         | Common                                               |
| Somnolence (Next-day Drowsiness)                | Present                                | Present[1]           | Present, particularly at higher doses                |
| Cognitive Impairment (Verbal Memory, Attention) | Medium effect size on verbal memory[5] | Less data available  | Medium effect size on verbal memory and attention[5] |
| Falls and Fractures                             | Increased Risk                         | Increased Risk       | Increased Risk                                       |

Table 3: Pharmacokinetic Properties

| Parameter                                 | Zopiclone      | Eszopiclone    | Zolpidem |
|-------------------------------------------|----------------|----------------|----------|
| Half-life (hours)                         | ~5             | ~6             | ~2.6     |
| Time to Peak Plasma Concentration (hours) | ~1-2           | ~1             | ~1.6     |
| Primary Metabolism                        | CYP3A4, CYP2C8 | CYP3A4, CYP2E1 | CYP3A4   |

## Experimental Protocols

The data presented in this guide are derived from numerous randomized, double-blind, placebo-controlled clinical trials. While individual protocols may vary slightly, a representative methodology is outlined below, adhering to the principles of the CONSORT (Consolidated Standards of Reporting Trials) and SPIRIT (Standard Protocol Items: Recommendations for Interventional Trials) statements.

1. Study Design: A multi-center, randomized, double-blind, parallel-group, placebo-controlled design is typically employed.

## 2. Participant Population:

- Inclusion Criteria: Adult patients (typically 18-65 years) with a primary diagnosis of insomnia as defined by the Diagnostic and Statistical Manual of Mental Disorders (DSM) or International Classification of Sleep Disorders (ICSD). A minimum score on the Insomnia Severity Index (ISI), often  $\geq 15$ , is a common requirement.
- Exclusion Criteria: Presence of other sleep disorders (e.g., sleep apnea), unstable medical or psychiatric conditions, current use of other hypnotics or psychotropic medications, and history of substance abuse.

## 3. Randomization and Blinding:

Participants are randomly assigned to receive one of the active treatments (**zopiclone**, **eszopiclone**, or zolpidem at a specified dose) or a matching placebo. Both participants and investigators remain blinded to the treatment allocation throughout the study.

## 4. Intervention:

- Dosage: Standard therapeutic doses are used (e.g., **zopiclone** 7.5 mg, **eszopiclone** 3 mg, zolpidem 10 mg).
- Administration: Oral administration, typically 30 minutes before bedtime.
- Duration: Treatment periods in short-term trials typically range from 2 to 4 weeks.

## 5. Outcome Measures:

- Primary Efficacy Endpoint: The primary outcome is often the change from baseline in a key sleep parameter, such as polysomnography (PSG)-measured sleep onset latency (SOL) or the Insomnia Severity Index (ISI) score.
- Secondary Efficacy Endpoints: These include other PSG-derived measures (e.g., Total Sleep Time (TST), Wake After Sleep Onset (WASO), Sleep Efficiency (SE)) and patient-reported outcomes (e.g., subjective SOL, TST, and sleep quality).
- Safety and Tolerability Assessment: Adverse events are systematically recorded at each study visit using standardized questionnaires and spontaneous reporting. Vital signs and laboratory tests are monitored. Next-day residual effects are often assessed using tools like the Digit Symbol Substitution Test (DSST).

## 6. Statistical Analysis:

Efficacy analyses are typically performed on the intent-to-treat (ITT) population. Analysis of covariance (ANCOVA) or mixed-effects models for repeated measures

(MMRM) are commonly used to compare the change from baseline between treatment groups and placebo, adjusting for baseline values.

## Mandatory Visualization

The following diagrams illustrate the mechanism of action and a typical experimental workflow for clinical trials of Z-drugs.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Z-drugs on the GABA-A receptor.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a Z-drug clinical trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Eszopiclone for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Comparative Effectiveness and Safety of Insomnia Drugs: A Systematic Review and Network Meta-Analysis of 153 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eszopiclone versus zopiclone in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The acute cognitive effects of zopiclone, zolpidem, zaleplon, and eszopiclone: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zopiclone versus other Z-drugs: a meta-analysis of clinical trial data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121070#zopiclone-versus-other-z-drugs-a-meta-analysis-of-clinical-trial-data\]](https://www.benchchem.com/product/b121070#zopiclone-versus-other-z-drugs-a-meta-analysis-of-clinical-trial-data)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)